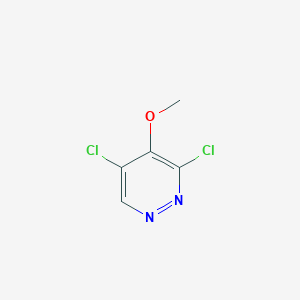

3,5-Dichloro-4-methoxypyridazine

説明

Overview of Pyridazine (B1198779) Heterocyclic Systems in Advanced Organic Synthesis

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a crucial building block in the realm of advanced organic synthesis. thieme-connect.deambeed.com The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a versatile scaffold for the construction of a wide array of functionalized molecules. nih.gov This inherent reactivity allows for a diverse range of chemical transformations, rendering pyridazine-based compounds highly valuable in various scientific disciplines.

In medicinal chemistry, the pyridazine core is recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. howeipharm.com Its presence is noted in several approved drugs and numerous clinical candidates, highlighting its significance in drug discovery. thieme-connect.derlavie.com The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a critical interaction for drug-receptor binding. thieme-connect.de

Significance of Halogenation and Alkoxylation in Pyridazine Scaffolds

The functionalization of the pyridazine ring through halogenation and alkoxylation significantly modulates its chemical and biological properties. Halogen atoms, particularly chlorine, serve as versatile handles for further synthetic modifications. The introduction of chlorine atoms into the pyridazine scaffold enhances its electrophilicity, making it more susceptible to nucleophilic substitution and cross-coupling reactions. chemicalbook.comchemicalbook.com This reactivity is a cornerstone of modern synthetic chemistry, enabling the facile introduction of various substituents to build molecular complexity. google.comchemicalbook.com

Alkoxylation, the introduction of an alkoxy group such as methoxy (B1213986), can profoundly influence the physicochemical properties of the pyridazine derivative. The methoxy group can alter the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. sigmaaldrich.com Furthermore, the electronic effects of the methoxy group can fine-tune the reactivity of the pyridazine ring, influencing the regioselectivity of subsequent reactions.

Research Context and Scope for 3,5-Dichloro-4-methoxypyridazine Studies

The compound this compound (CAS Number: 2288-74-6) emerges as a molecule of interest at the intersection of halogenation and alkoxylation of the pyridazine core. aksci.comnih.gov Its structure, featuring two reactive chloro substituents and a methoxy group, suggests a high potential for synthetic utility. The chlorine atoms at the 3 and 5 positions are expected to exhibit differential reactivity, allowing for selective functionalization.

The study of this compound is pertinent to the development of novel pharmaceuticals, agrochemicals, and materials. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with demonstrated biological activity. rlavie.compharmaffiliates.com This article aims to provide a comprehensive overview of the known and inferred chemistry of this compound, focusing on its synthesis, characterization, chemical reactivity, and potential industrial applications.

Structure

2D Structure

特性

IUPAC Name |

3,5-dichloro-4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-9-5(4)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKNXQRYVZIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548146 | |

| Record name | 3,5-Dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2288-74-6 | |

| Record name | 3,5-Dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 3,5 Dichloro 4 Methoxypyridazine

Preparative Methods

The synthesis would likely proceed via the chlorination of a suitable pyridazine (B1198779) precursor, followed by a nucleophilic substitution reaction to introduce the methoxy (B1213986) group. For instance, the treatment of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride can yield dichloropyridazines. google.com Subsequent selective methoxylation at the 4-position would yield the target compound. The synthesis of related compounds like 3,5-dimethoxy-pyridine has been achieved by reacting 3,5-dichloropyridine (B137275) with sodium methoxide (B1231860) in dimethyl sulfoxide. acs.org

A potential synthetic pathway could involve the following steps:

Synthesis of a dihydroxypyridazine precursor.

Chlorination to yield a dichlorohydroxypyridazine.

Methoxylation of the hydroxyl group to afford 3,5-Dichloro-4-methoxypyridazine.

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not widely reported. However, based on its structure, predicted spectroscopic characteristics can be outlined.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | A singlet for the methoxy protons (O-CH₃) and a singlet for the proton on the pyridazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms. |

| ¹³C NMR | Resonances for the methoxy carbon, and the four carbons of the pyridazine ring. The carbons attached to chlorine atoms would show characteristic downfield shifts. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 179.006 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms. aksci.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C stretching of the ether group, C=N and C=C stretching of the aromatic ring, and C-Cl stretching. |

No public records of a single-crystal X-ray diffraction study for this compound were found, and therefore, no experimental crystallographic data is available.

Chemical Reactivity and Derivatization of 3,5 Dichloro 4 Methoxypyridazine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is further activated by the presence of two halogen atoms. The methoxy (B1213986) group at the 4-position also plays a crucial role in modulating the reactivity and regioselectivity of these transformations.

Substitution of Halogen Atoms and Positional Selectivity

The synthesis of 3,5-dichloro-4-methoxypyridazine is itself a testament to the principles of positional selectivity in nucleophilic substitution on a polychlorinated pyridazine ring. It is prepared from 3,4,5-trichloropyridazine (B3021642) by reaction with sodium methoxide (B1231860). In this reaction, the incoming methoxide nucleophile preferentially displaces the chlorine atom at the 4- or 5-position over the 3-position. The reaction of 3,4,5-trichloropyridazine with one equivalent of sodium methoxide in methanol (B129727) at -10 °C, followed by stirring at room temperature, yields a mixture of this compound and its isomer, 3,4-dichloro-5-methoxypyridazine.

The observed order of reactivity for the chlorine atoms in 3,4,5-trichloropyridazine towards methoxide is 5 > 4 > 3. This selectivity can be attributed to a combination of electronic and steric effects. The positions adjacent to the ring nitrogen atoms are generally more activated towards nucleophilic attack.

| Precursor | Reagent | Product(s) | Yield (%) |

| 3,4,5-Trichloropyridazine | Sodium methoxide (1 equiv.) | This compound | 32 |

| 3,4-Dichloro-5-methoxypyridazine | 53 |

Reactivity with Oxygen-Centered Nucleophiles (e.g., Further Methoxylation)

The remaining chlorine atoms on the this compound ring can undergo further substitution with oxygen-centered nucleophiles. For instance, treatment with an additional equivalent of sodium methoxide under reflux conditions leads to the formation of dimethoxy-substituted pyridazines. The regioselectivity of this second substitution is influenced by the existing methoxy group.

When this compound is subjected to further methoxylation, the incoming nucleophile can replace either the C3 or C5 chlorine. The electronic influence of the C4-methoxy group and the two ring nitrogens directs the regiochemical outcome of this reaction.

| Starting Material | Reagent | Product |

| This compound | Sodium methoxide | 5-Chloro-3,4-dimethoxypyridazine and 3-Chloro-4,5-dimethoxypyridazine |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amination, Demethylation)

Demethylation of the methoxy group is another potential reaction with certain nitrogen-centered nucleophiles, or under acidic conditions, which would yield a hydroxyl group. This transformation would provide access to pyridazinone derivatives.

Reductive Transformations

Catalytic Hydrogenation for Chloride Removal

The chlorine atoms of this compound can be selectively removed through catalytic hydrogenation. A general procedure for the dehalogenation of chloropyridazines involves the use of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a hydrogen source.

For example, a common method for the removal of a chlorine atom from a related chlorodimethoxypyridazine involves hydrogenation at room temperature and 3 atmospheres of hydrogen pressure overnight, using 20% Pd(OH)₂/C as the catalyst in ethyl acetate (B1210297) with triethylamine (B128534) as a base. This type of reaction is a powerful tool for creating specific substitution patterns on the pyridazine ring that are not accessible through direct substitution reactions.

| Substrate | Catalyst | Reagents | Product |

| Chloro-dimethoxypyridazine | 20% Pd(OH)₂/C | H₂, Triethylamine | Dimethoxypyridazine |

Cross-Coupling Chemistry

The chlorine atoms on the this compound ring

Suzuki-Miyaura Coupling and Related Organometallic Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this palladium-catalyzed reaction allows for the selective substitution of one or both chlorine atoms with a variety of organic groups. nih.gov The reaction typically involves the coupling of the dichloropyridazine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general reactivity of organometallic compounds, which are characterized by a carbon-metal bond, is influenced by the ionic character of this bond. msu.edu The more electropositive the metal, the more nucleophilic the carbon atom, leading to higher reactivity. msu.edu Organometallic reagents like Grignard reagents and organolithium compounds are highly reactive, while organozinc and organostannane reagents are generally less so. msu.eduresearchgate.net

In the case of dichlorinated heteroaromatics, such as this compound, the Suzuki-Miyaura reaction often proceeds with good yields, allowing for the synthesis of functionalized dinucleophilic fragments. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to control the extent of substitution, leading to either mono- or disubstituted products. nih.gov For instance, reacting 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids at room temperature yielded 5-aryl-3-chloro-1,2,4-thiadiazoles, while at reflux temperatures in toluene, 3,5-diaryl-1,2,4-thiadiazoles were formed. nih.gov

Other organometallic reactions, such as Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes), also provide avenues for the derivatization of this compound, expanding the range of accessible structures. researchgate.net

Utility of Boronic Acid Derivatives in Pyridazine Functionalization

Boronic acids and their derivatives are exceptionally useful reagents in organic synthesis, primarily due to their stability, generally low toxicity, and versatility in reactions like the Suzuki-Miyaura coupling. nih.gov They serve as key building blocks for introducing a wide array of functional groups onto the pyridazine core. nih.gov

The synthesis of boronic acids themselves can be achieved through several methods, including the reaction of organolithium or Grignard reagents with borate (B1201080) esters, or through palladium-catalyzed borylation of aryl halides. nih.gov 3,5-Dichloro-4-methoxyphenylboronic acid, a related compound, is a versatile reagent in its own right, highlighting the utility of boronic acids in organic synthesis. chemimpex.comsigmaaldrich.com

In the functionalization of pyridazines, boronic acid derivatives can be used to introduce aryl, heteroaryl, alkyl, and vinyl groups at the chlorinated positions. This allows for the construction of complex molecules with tailored electronic and steric properties. The pyridine (B92270) ring, another important heterocycle, can be functionalized with boronic acids or esters at various positions, demonstrating the broad applicability of these reagents. mdpi.com

Ring-Opening and Rearrangement Reactions

While cross-coupling reactions maintain the pyridazine core, under certain conditions, the ring can undergo cleavage and rearrangement to form different heterocyclic systems.

Conversion to Non-Pyridazine Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The transformation of pyridazines into other heterocycles like pyrazoles and triazoles represents a significant synthetic strategy for accessing diverse chemical scaffolds. These reactions often involve nucleophilic attack on the pyridazine ring, leading to ring-opening, followed by intramolecular cyclization to form the new heterocyclic system. For example, the reaction of certain pyridazine derivatives with hydrazines can lead to the formation of pyrazoles. Similarly, the use of azide (B81097) sources can facilitate the conversion to triazoles. The design and synthesis of novel triazole-containing pyrazole (B372694) ester derivatives have been explored for their potential as antibacterial agents. nih.gov

Strategies for Chemical Derivatization and Functional Group Interconversion

Beyond direct substitution and ring transformations, a variety of strategies exist for the derivatization and interconversion of functional groups on the pyridazine ring. fiveable.meorganic-chemistry.org These methods are essential for fine-tuning the properties of the final molecule.

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another through reactions like oxidation, reduction, substitution, or addition. imperial.ac.uk For instance, a methoxy group could potentially be converted to a hydroxyl group, which can then be further functionalized. Similarly, the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides to introduce a wide range of functionalities.

Derivatization techniques are also employed to enhance the analytical properties of compounds. nih.govnih.gov For example, acyl chloride reagents can be used to introduce chromophores that improve detection in HPLC analysis. nih.gov While not directly related to the synthesis of new pyridazine derivatives for functional purposes, these techniques highlight the chemical reactivity of functional groups that can be present on a pyridazine ring.

The table below summarizes some common functional group interconversions:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Alcohol | Thionyl chloride (SOCl₂) | Alkyl chloride |

| Alcohol | Phosphorous tribromide (PBr₃) | Alkyl bromide |

| Amide | Phosphoryl chloride (POCl₃) | Nitrile |

| Azide | Hydrogen (H₂), Palladium on carbon (Pd/C) | Amine |

| Aldehyde/Ketone | Sodium borohydride (B1222165) (NaBH₄) | Alcohol |

This table presents general functional group interconversions and is not specific to this compound.

Computational and Theoretical Investigations of Dihalo Methoxypyridazines

Electronic Structure and Molecular Geometry Calculations

The foundational aspect of understanding a molecule's reactivity and properties lies in the detailed analysis of its electronic structure and three-dimensional shape. Computational chemistry provides powerful tools to model these characteristics with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comchemrxiv.orgscilit.com For a molecule like 3,5-dichloro-4-methoxypyridazine, DFT calculations would be employed to determine its optimized molecular geometry, which is the lowest energy arrangement of its atoms.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govacs.org This level of theory has been shown to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) that are in good agreement with experimental data from techniques like X-ray crystallography. oup.com For instance, in a study on 4,5-Dichloropyridazin-3(2H)-one, DFT calculations at the B3LYP/6-31G(d,p) level were used to calculate the molecular geometry. oup.com Similar calculations on other halogenated heterocycles have also demonstrated the predictive power of DFT in elucidating molecular structures. chemrxiv.orgrsc.org

The optimized geometry of this compound would reveal the precise spatial relationship between the pyridazine (B1198779) ring, the chlorine atoms, and the methoxy (B1213986) group, including the planarity of the ring and the orientation of the methoxy substituent.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Based on DFT Calculations)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-Cl | Value | ||

| C5-Cl | Value | ||

| C4-O | Value | ||

| O-CH3 | Value | ||

| N1-N2 | Value | ||

| C3-C4-C5 | Value | ||

| Cl-C3-C4 | Value | ||

| C4-O-CH3 | Value | ||

| C5-C4-O-CH3 | Value |

Note: The values in this table are placeholders and would need to be determined by performing actual DFT calculations on this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. bendola.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. rsc.org

For this compound, DFT calculations would provide the energies of the HOMO and LUMO. The distribution of the electron density in these orbitals would show which parts of the molecule are most involved in electron donation and acceptance. For example, the HOMO might be localized on the methoxy group and the pyridazine ring, while the LUMO might be distributed over the ring and the chlorine atoms. In a study of 4,5-Dichloropyridazin-3-(2H)-one, the HOMO-LUMO energy gap was calculated to be -6.81 eV, indicating its relative reactivity. oup.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are placeholders and would need to be determined by performing actual DFT calculations on this compound.

Charge Density Distribution and Molecular Electrostatic Potential (MESP)

The distribution of electron charge within a molecule is fundamental to understanding its interactions with other molecules. The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. acs.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. oup.com

In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. The regions around the hydrogen atoms of the methyl group and potentially the chlorine atoms would exhibit positive potential. This information is critical for understanding how the molecule will interact with receptors or other reactants. Studies on similar heterocyclic systems have successfully used MESP to identify reactive sites. oup.com

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Theoretical Vibrational Spectra (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using DFT can provide a complete vibrational spectrum (FT-IR and FT-Raman) for a molecule. chemrxiv.orgscilit.com These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to its various vibrational modes (stretching, bending, etc.).

By comparing the calculated spectrum with the experimentally recorded one, a detailed assignment of the observed spectral bands to specific vibrational modes can be made. chemrxiv.orgscilit.com Often, the calculated frequencies are scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. chemrxiv.org

For this compound, theoretical vibrational spectra would help in identifying the characteristic stretching frequencies for the C-Cl, C-O, C=N, and C-H bonds, as well as the various bending and ring deformation modes. This detailed assignment is crucial for the structural confirmation of the synthesized compound. A study on 3,6-Dichloropyridazine (B152260) and 3,4,5-Trichloropyridazine (B3021642) demonstrated the utility of combining experimental and theoretical vibrational spectroscopy for a complete spectral assignment.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (methoxy) | Value | Value | Aromatic/Aliphatic C-H |

| C=N stretch | Value | Value | Pyridazine ring |

| C-O stretch | Value | Value | Methoxy group |

| C-Cl stretch | Value | Value | Chloro substituents |

Note: The values in this table are placeholders and would need to be determined by performing actual calculations and experiments on this compound.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov

The calculated chemical shifts can be correlated with experimental data to provide a definitive assignment of the signals in the NMR spectrum to specific atoms in the molecule. nih.gov This is particularly useful for complex molecules where the signals may overlap or be difficult to assign based on empirical rules alone.

Table 4: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C3 | - | - | Value | Value |

| C4 | - | - | Value | Value |

| C5 | - | - | Value | Value |

| C6 | Value | Value | Value | Value |

| O-CH3 | Value | Value | Value | Value |

UV-Visible Electronic Transitions

The pyridazine ring, being a heteroaromatic system, possesses both π and non-bonding (n) orbitals. The chlorine and methoxy substituents further influence the electronic landscape. The primary electronic transitions expected for this molecule are of the n→π* and π→π* type. nih.gov

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital, primarily located on the nitrogen atoms of the pyridazine ring, to an antibonding π* orbital of the aromatic system. These transitions are typically of lower energy and, consequently, appear at longer wavelengths in the UV-Vis spectrum. They are often characterized by a lower molar absorptivity.

π→π Transitions:* These transitions arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These are generally higher in energy than n→π* transitions and result in strong absorption bands at shorter wavelengths.

The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chlorine atoms will modulate the energies of the molecular orbitals. The methoxy group, through its +M (mesomeric) effect, can raise the energy of the highest occupied molecular orbital (HOMO), potentially leading to a bathochromic (red) shift of the π→π* transitions compared to unsubstituted pyridazine. Conversely, the inductive (-I) effect of the chlorine atoms can lower the energy of the sigma framework.

A hypothetical table of expected electronic transitions for this compound, based on theoretical principles, is presented below. The exact wavelengths (λmax) and molar absorptivities (ε) would require specific TD-DFT calculations.

Table 1: Predicted UV-Visible Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| π→π* | π → π* | 200-300 | High (>10,000) |

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies are instrumental in elucidating the mechanisms and energetics of chemical reactions involving substituted pyridazines. For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. libretexts.org

Computational studies on analogous systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the regioselectivity of nucleophilic attack is governed by the electronic nature of the substituents on the ring. researchgate.netnih.gov An electron-donating group tends to direct the incoming nucleophile to the positions ortho and para to it, while an electron-withdrawing group deactivates these positions and directs the attack to the meta position.

In the case of this compound, the methoxy group is a strong electron-donating group, while the chlorine atoms are electron-withdrawing. The methoxy group at the 4-position would activate the 3- and 5-positions for nucleophilic attack. A computational study would likely involve the following steps:

Modeling the Reactants: The geometries of this compound and the chosen nucleophile are optimized using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

Locating Transition States: The transition state structures for the nucleophilic attack at both the C3 and C5 positions are located. This involves finding the saddle point on the potential energy surface corresponding to the addition of the nucleophile.

Formation of the Meisenheimer Complex: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of the Meisenheimer complexes formed by attack at C3 and C5 would be calculated.

Calculating Activation Energies: The energy difference between the reactants and the transition states gives the activation energy for the reaction at each position. The pathway with the lower activation energy will be the kinetically favored one.

Based on the electronic effects, it is plausible that the nucleophilic attack would preferentially occur at one of the chlorinated positions, influenced by the strong electron-donating methoxy group. A detailed computational study would be necessary to definitively determine the regioselectivity and the reaction energetics.

Non-Linear Optical (NLO) Property Characterization

Theoretical calculations are a powerful tool for the prediction and characterization of the non-linear optical (NLO) properties of organic molecules. nih.gov NLO materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability (β), which can be calculated using quantum chemical methods.

For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation, which is a key factor for a large hyperpolarizability.

In this compound, the methoxy group acts as an electron donor, and the dichloropyridazine ring can act as an electron acceptor. The chlorine atoms, being electron-withdrawing, would further enhance the acceptor character of the ring.

The first hyperpolarizability (β) of this compound can be computationally determined. This involves calculating the response of the molecule to an external electric field. While specific calculations for this molecule are not available in the searched literature, a hypothetical table of calculated NLO properties is presented below, which would be the output of such a study.

Table 2: Hypothetical Calculated Non-Linear Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | [Value] |

| Polarizability | α | [Value] |

The magnitude of the calculated β value would indicate the potential of this compound as an NLO material. Comparison with known NLO materials would provide a benchmark for its performance. Further theoretical studies could involve designing derivatives of this compound with enhanced NLO properties by modifying the donor and acceptor groups.

Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. The FT-IR spectrum of 3,5-Dichloro-4-methoxypyridazine is expected to exhibit characteristic absorption bands that confirm the presence of its key structural components.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: A weak band is anticipated in the region of 3050-3150 cm⁻¹ corresponding to the stretching vibration of the lone C-H bond on the pyridazine (B1198779) ring.

C-H Stretching of the Methoxy (B1213986) Group: Symmetric and asymmetric stretching vibrations of the C-H bonds in the methoxy (-OCH₃) group are expected to appear in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, and their stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. These bands are characteristic of the heterocyclic aromatic system.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond is expected to produce a strong band in the 1200-1275 cm⁻¹ range.

C-Cl Stretching: The presence of two chlorine atoms on the pyridazine ring will give rise to strong absorption bands in the 600-800 cm⁻¹ region. researchgate.net

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | Medium |

| C=N/C=C Ring Stretch | 1400-1650 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200-1275 | Strong |

| C-Cl Stretch | 600-800 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the FT-Raman spectrum would provide a unique molecular fingerprint. Key expected Raman shifts include:

Ring Breathing Vibrations: The symmetric "breathing" mode of the pyridazine ring is expected to produce a strong and sharp band, which is highly characteristic.

C-Cl Symmetric Stretching: Symmetric stretching of the C-Cl bonds would also be Raman active.

C=N and C=C Stretching: The stretching vibrations of the double bonds within the ring will also be present in the Raman spectrum, often at slightly different frequencies compared to the FT-IR spectrum.

The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple.

Methoxy Protons (-OCH₃): A singlet peak is anticipated for the three equivalent protons of the methoxy group. Due to the electron-donating nature of the oxygen atom, this peak is expected to appear in the downfield region, likely around 3.8-4.2 ppm.

Pyridazine Ring Proton (C₆-H): A singlet peak is also expected for the single proton attached to the pyridazine ring at the C₆ position. The presence of two adjacent nitrogen atoms and two chlorine atoms in the ring will significantly deshield this proton, causing its signal to appear further downfield, likely in the range of 8.5-9.0 ppm.

The absence of any splitting in these signals would confirm the lack of adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.8 - 4.2 | Singlet | 3H |

| C₆-H | 8.5 - 9.0 | Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Carbons bonded to Chlorine (C₃ and C₅): These carbons are expected to be significantly deshielded due to the high electronegativity of chlorine, with their signals appearing in the downfield region of the spectrum.

Carbon bonded to the Methoxy Group (C₄): This carbon will also be deshielded by the electronegative oxygen atom and will likely have the most downfield shift among the ring carbons.

Carbon at C₆: This carbon, bonded to a hydrogen atom, will likely appear at a chemical shift that is upfield relative to the carbons bearing electronegative substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-65 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 65 |

| C₆ | 120 - 130 |

| C₃, C₅ | 145 - 155 |

| C₄ | 155 - 165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound (C₅H₄Cl₂N₂O), the calculated molecular weight is approximately 178.00 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

The fragmentation of the molecular ion under electron impact would likely proceed through several pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of a chlorine atom (•Cl): This would lead to a fragment ion at m/z [M-35]⁺.

Loss of a formyl radical (•CHO): This could occur from the methoxy group, giving a fragment at m/z [M-29]⁺.

Loss of HCl: Elimination of hydrogen chloride would produce a fragment at m/z [M-36]⁺.

Cleavage of the ring: The pyridazine ring can undergo complex fragmentation, leading to smaller charged species.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 178/180/182 |

| [M-CH₃]⁺ | 163/165/167 |

| [M-Cl]⁺ | 143/145 |

| [M-CHO]⁺ | 149/151/153 |

| [M-HCl]⁺ | 142/144 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the electronic structure of the pyridazine ring, as well as the electronic effects of the chloro and methoxy substituents. The pyridazine ring itself, an aromatic heterocycle, possesses π → π* and n → π* electronic transitions.

The absorption maxima (λmax) are sensitive to the solvent environment and the nature of the substituents. The chlorine atoms, being electron-withdrawing, and the methoxy group, being electron-donating through resonance, will modulate the energy of these transitions. A study on the ultraviolet absorption spectrum of the related compound 3,6-dichloropyridazine (B152260) provides some insight into the expected spectral characteristics. nih.gov The introduction of substituents on the pyridazine ring can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π | 250 - 280 | Ethanol |

| n → π | 320 - 350 | Hexane |

Note: The values presented in this table are hypothetical and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Chromatographic Methods for Purity and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of this compound. This would typically involve a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A diode-array detector (DAD) or a UV detector set at a wavelength of maximum absorbance would be used for quantification. rjptonline.orgresearchgate.netnih.gov The development of a robust HPLC method requires optimization of the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the main compound from any potential impurities or degradation products. nih.gov

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table provides a representative set of HPLC conditions. Method development and validation are necessary for specific applications.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful analytical tool. hpst.czthermofisher.com this compound, with an expected moderate boiling point, should be amenable to GC analysis. The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The use of a mass spectrometer as a detector allows for both quantification and structural confirmation of the analyte and any impurities. hpst.czmdpi.com

Table 3: Representative GC-MS Parameters for Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (EI) |

| Scan Range | 40-400 m/z |

Note: The parameters in this table are for illustrative purposes. The actual conditions would need to be optimized for the specific instrument and application.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound. While the specific crystal structure for this compound is not publicly available, analysis of related structures, such as other substituted pyridazines and dichlorinated aromatic compounds, can offer valuable predictions. nih.govresearchgate.netresearchgate.net

The crystal packing would likely be influenced by a combination of van der Waals forces and potentially weaker interactions such as C-H···N or C-H···O hydrogen bonds, as well as halogen···halogen interactions. The planarity of the pyridazine ring and the orientation of the methoxy group would be key features of the molecular conformation. The data obtained from X-ray crystallography is crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a ≈ 8-10 Å, b ≈ 10-12 Å, c ≈ 7-9 Å, β ≈ 95-105° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | Halogen bonds (Cl···Cl), C-H···N contacts |

Note: These crystallographic parameters are hypothetical and are based on the analysis of similar molecular structures. Experimental determination is required for accurate data.

Advanced Applications and Research Directions in Chemical Sciences

3,5-Dichloro-4-methoxypyridazine as a Chemical Building Block

This compound is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. Its unique structure, featuring a pyridazine (B1198779) core substituted with two chlorine atoms and a methoxy (B1213986) group, provides multiple reactive sites for chemical modification. Halogenated heterocycles like this are instrumental in various synthetic methods, including lithiation and palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Precursor in the Synthesis of Diversely Substituted Pyridazines

The presence of reactive chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of various functional groups onto the pyridazine ring. For instance, the chlorine atoms can be displaced by nucleophiles such as amines and thiols to create substituted pyridazines. This reactivity is fundamental to its role as a precursor.

One notable application is in the synthesis of pyridazinone derivatives. For example, this compound is a key intermediate in the multi-step synthesis of [3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-acetic acid. google.com This process involves the reaction of 3,6-dichloropyridazine (B152260) with isobutyryl chloride, followed by further transformations. Another significant application is in the creation of highly selective thyroid hormone receptor β (THR-β) agonists like MGL-3196. nih.gov The synthesis of this complex molecule involves the reaction of a substituted phenol (B47542) with 3,6-dichloro-4-iodopyridazine, which is structurally related to this compound. nih.gov

The following table outlines the synthesis of various substituted pyridazines from precursors related to this compound:

| Precursor | Reagents | Product | Application | Reference |

| 3,6-Dichloropyridazine | Isobutyryl chloride, AlCl3, then H2O | 3-Chloro-6-(2-methyl-1-oxopropyl)pyridazine | Intermediate for pyridazinone derivatives | google.com |

| 2,6-Dichloro-4-iodophenol | 3,6-Dichloropyridazine-4-ol | 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro Current time information in St Louis, MO, US.nih.govorganic-chemistry.orgtriazine-6-carbonitrile (MGL-3196) | Treatment of dyslipidemia | nih.gov |

| 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline | Not specified | Not specified | Potential intermediate for pharmacologically active compounds | nih.gov |

Intermediate for Fused Heterocyclic Architectures

The reactivity of this compound also extends to the construction of fused heterocyclic systems. These larger, more complex structures are of significant interest in medicinal chemistry and materials science. The pyridazine ring can serve as a foundation upon which other rings are built, leading to novel molecular scaffolds.

For example, transformations of aminopyridazines, which can be derived from dichloropyridazines, can lead to the synthesis of fused systems like 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. umich.edu The synthesis of various substituted pyridazino[4,5-c]pyridazines has also been reported, highlighting the utility of pyridazine derivatives in creating more complex, fused structures. capes.gov.br Microwave-assisted synthesis has been shown to be an effective method for the ring closure carbonylation of azahetarylguanidines to produce fused 1,3,5-triazines, a reaction type that could potentially be applied to derivatives of this compound. researchgate.net

Development of Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms within the pyridazine ring of this compound and its derivatives can act as coordination sites for metal ions. This property allows for the development of novel ligands for coordination chemistry and catalysis. digitellinc.com The electronic properties of the pyridazine ring, influenced by the chloro and methoxy substituents, can be fine-tuned to modulate the properties of the resulting metal complexes.

While direct applications of this compound as a ligand are not extensively documented, the broader class of pyridazine-containing ligands is significant in catalysis. For instance, palladium catalysts are widely used in cross-coupling reactions, and the nature of the ligands is crucial for the catalyst's activity and selectivity. researchgate.net The development of new ligands is a continuous effort to improve catalytic processes. Organotellurium ligands, for example, have shown promise in a variety of catalytic reactions. rsc.org The principles of ligand design from these and other systems, such as those based on imidazo[4,5-b]porphyrins, can inform the potential development of pyridazine-based ligands for specific catalytic applications like the oxidation of sulfides. mdpi.com

Investigation in Organic Electronic and Material Sciences

The field of organic electronics is rapidly advancing, with a constant search for new materials with tailored electronic properties. Heterocyclic compounds, including pyridazine derivatives, are of interest in this area due to their potential to function as organic semiconductors or components of light-emitting diodes (OLEDs) and other electronic devices.

The electronic characteristics of this compound, arising from the interplay of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the pyridazine ring, make it and its derivatives interesting candidates for investigation in materials science. While specific studies on the electronic properties of this compound are not abundant, the general interest in pyridazines for such applications suggests a potential research direction.

Structure-Reactivity Relationships in Halogenated Methoxypyridazines

Influence of Substitution Patterns on Chemical Transformations

The reactivity of halogenated methoxypyridazines is highly dependent on the position and nature of the substituents on the pyridazine ring. In this compound, the chlorine atoms at positions 3 and 5 are susceptible to nucleophilic substitution. The methoxy group at position 4 influences the electron density of the ring and can affect the regioselectivity of these reactions.

For example, in the reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines, selective replacement of the 5-chlorine atom is observed. researchgate.net This selectivity is attributed to the electronic effects of the neighboring substituents. Similarly, the substitution pattern on chloropyridines has been shown to have a minor influence on the yields of palladium-catalyzed direct heteroarylation reactions, whereas the nature of the coupling partner has a larger impact. researchgate.net

The following table summarizes the reactivity of different halogenated pyridazine derivatives, illustrating the influence of substitution patterns.

| Compound | Reaction Type | Key Finding | Reference |

| 4,5-Dichloro-3-trichloromethylisothiazole | Nucleophilic substitution with amines | Selective replacement of the 5-chlorine atom. researchgate.net | researchgate.net |

| Chloropyridines | Palladium-catalyzed direct heteroarylation | Position of the chloro substituent has a minor influence on yield. researchgate.net | researchgate.net |

| 3-Chloro-4,5-dimethoxypyridazine | Nucleophilic substitution | The chlorine atom can be substituted by various nucleophiles. |

Future Research Perspectives for Pyridazine Derivatives

The field of pyridazine chemistry continues to evolve, with ongoing efforts to develop new synthetic methodologies and explore novel applications. For a compound like this compound, several future research directions can be envisioned.

A primary focus should be the development and optimization of a reliable and scalable synthetic route to this compound. This would make it more accessible for further investigation. Detailed characterization of its chemical reactivity, including a systematic study of nucleophilic substitution reactions at the chloro-positions, would provide a valuable roadmap for its use as a synthetic building block.

Furthermore, the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could uncover new lead compounds for various diseases. Given the known activities of other pyridazine derivatives, screening for anticancer, anti-inflammatory, and neuroprotective effects would be a logical starting point. nih.govnih.gov

In the realm of materials science, the exploration of this compound as a component in the design of functional organic materials is a promising, yet untapped, area. Investigating its potential in the development of novel electronic and photophysical materials could lead to exciting discoveries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dichloro-4-methoxypyridazine, and what key reaction conditions influence yield?

- Methodological Answer :

- Route 1 : Chlorination of 4-methoxypyridazine derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) to introduce chloro groups at positions 3 and 5. Temperature control is critical to avoid over-chlorination .

- Route 2 : Methoxylation via nucleophilic substitution using sodium methoxide (NaOCH₃) in dioxane at 80°C for 2 hours, followed by purification via recrystallization. Solvent polarity impacts reaction efficiency .

- Key Factors :

- Catalysts : Acetic acid enhances regioselectivity in substitution reactions .

- Reaction Time : Prolonged heating (>3 hours) may degrade sensitive intermediates, reducing yield .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas during chlorination) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to the compound’s acute toxicity and potential skin corrosion .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .

Q. What analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection at 254 nm; compare retention times against certified reference standards (e.g., PubChem CID 22116786) .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., methoxy at C4, chloro at C3/C5). Anomalous peaks may indicate impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the functionalization of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield in alkynylation or amination steps .

- Catalytic Systems : Pd(PPh₃)₄ improves cross-coupling efficiency for introducing aryl/heteroaryl groups at C6 .

Q. How can SHELXL be applied to refine the crystal structure of derivatives of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain precise atomic coordinates .

- Refinement : SHELXL’s twin refinement and hydrogen-bond restraints resolve disorder in methoxy or chloro substituents. For example, anisotropic displacement parameters (ADPs) clarify thermal motion in heterocyclic rings .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR data with computational chemistry (e.g., DFT calculations for expected vs. observed vibrational frequencies) .

- Crystallographic Evidence : Resolve ambiguities in substituent orientation (e.g., methoxy vs. hydroxypyridazine tautomers) via single-crystal XRD .

- Case Study : Conflicting mass spectrometry peaks (e.g., M+2 isotope patterns) may indicate residual solvents; re-purify via column chromatography (silica gel, hexane/EtOAc) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。